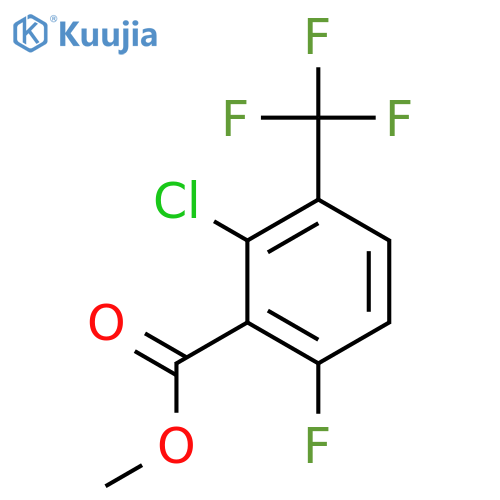

Cas no 1807270-41-2 (Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate)

1807270-41-2 structure

商品名:Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate

CAS番号:1807270-41-2

MF:C9H5ClF4O2

メガワット:256.581415891647

CID:4795402

Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate

-

- インチ: 1S/C9H5ClF4O2/c1-16-8(15)6-5(11)3-2-4(7(6)10)9(12,13)14/h2-3H,1H3

- InChIKey: XQQQOZOTAWUAET-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C(=O)OC)=C(C=CC=1C(F)(F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 269

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 26.3

Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015010304-500mg |

Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate |

1807270-41-2 | 97% | 500mg |

847.60 USD | 2021-05-31 | |

| Alichem | A015010304-250mg |

Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate |

1807270-41-2 | 97% | 250mg |

499.20 USD | 2021-05-31 | |

| Alichem | A015010304-1g |

Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate |

1807270-41-2 | 97% | 1g |

1,534.70 USD | 2021-05-31 |

Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1807270-41-2 (Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate) 関連製品

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 557-08-4(10-Undecenoic acid zinc salt)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量